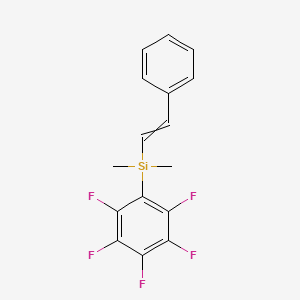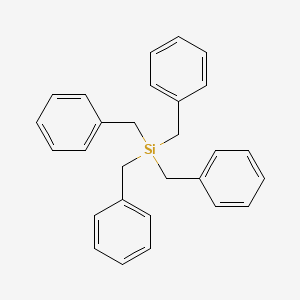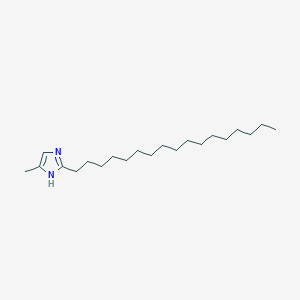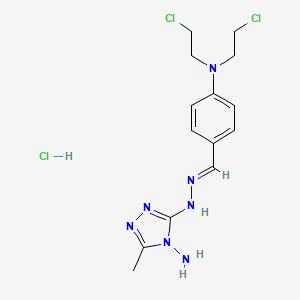
o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine: is an organic compound belonging to the class of methoxyanilines. It is characterized by the presence of a chloro group at the ortho position and three methoxy groups at the 3, 4, and 5 positions on the phenyl ring. This compound has a molecular formula of C16H17ClN2O3 and a molecular weight of 320.77 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine typically involves the reaction of o-chlorobenzonitrile with 3,4,5-trimethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the desired yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted benzamidines.
Applications De Recherche Scientifique
Chemistry: o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. It has been shown to inhibit certain enzymes, making it a valuable tool in biochemical studies .
Medicine: Its ability to inhibit specific enzymes and proteins makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals .
Mécanisme D'action
The mechanism of action of o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine involves its interaction with specific molecular targets, such as enzymes and proteins. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can lead to various biological effects, including anti-cancer and anti-inflammatory activities .
Comparaison Avec Des Composés Similaires
- 3,4,5-Trimethoxybenzylamine
- 3,4,5-Trimethoxyphenylacetic acid
- 3,4,5-Trimethoxyphenylpropionic acid
Uniqueness: o-Chloro-N-(3,4,5-trimethoxyphenyl)benzamidine is unique due to the presence of both the chloro and trimethoxyphenyl groups, which confer specific chemical and biological properties. The combination of these functional groups enhances its ability to interact with enzymes and proteins, making it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
23564-80-9 |
|---|---|
Formule moléculaire |
C16H17ClN2O3 |
Poids moléculaire |
320.77 g/mol |
Nom IUPAC |
2-chloro-N'-(3,4,5-trimethoxyphenyl)benzenecarboximidamide |
InChI |
InChI=1S/C16H17ClN2O3/c1-20-13-8-10(9-14(21-2)15(13)22-3)19-16(18)11-6-4-5-7-12(11)17/h4-9H,1-3H3,(H2,18,19) |
Clé InChI |
IGMASGXNMYWBOR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)N=C(C2=CC=CC=C2Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-[Diazo(phenyl)methyl]-4-methoxybenzene](/img/structure/B14699285.png)




![Diazene, (4-methoxyphenyl)[phenyl(phenylhydrazono)methyl]-](/img/structure/B14699311.png)
![Phosphorane, [(methylthio)methylene]triphenyl-](/img/structure/B14699317.png)





